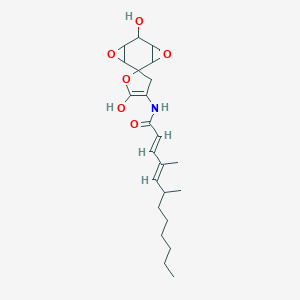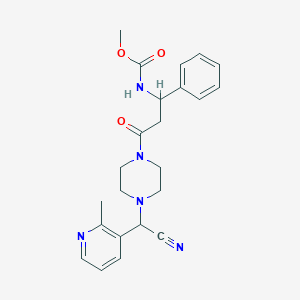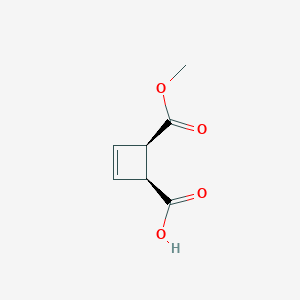
Ajoene
Overview
Description
Mequindox is a synthetic antibacterial drug belonging to the quinoxaline-di-N-oxides family. It is widely used in veterinary medicine due to its broad-spectrum antibacterial properties. Mequindox is known for its effectiveness against various gram-positive and gram-negative bacteria, making it a valuable tool in the prevention and treatment of intestinal diseases in livestock and poultry .
Mechanism of Action
Target of Action
Ajoene, an organosulfur compound found in garlic, has been shown to interact with several targets. It has been found to inhibit genes controlled by quorum sensing , a communication system used by pathogenic bacteria like Pseudomonas aeruginosa to synchronize the expression of specific genes involved in pathogenicity . This compound also targets the microtubule cytoskeleton of tumor cells .
Mode of Action
This compound’s mode of action is believed to be due to its disulfide structure and its ability to interact with thiol residues . It interferes with protein folding via protein S-thiolation, inducing misfolded proteins and triggering ER stress which activates the unfolded protein response (UPR) and mobilises autophagy machinery to remove misfolded protein aggregates .
Biochemical Pathways
This compound exerts its antioxidant function through the activation of Nrf2, which regulates GCL expression and increases GSH levels . This may contribute to protecting cells from oxidative stress . It also stimulates apoptosis in human leukemic cells through the promotion of caspase-3-like and caspase-8 activities as well as the promotion of peroxide production .
Pharmacokinetics
More research is needed to better understand these properties and their impact on this compound’s bioavailability .
Result of Action
This compound has been shown to have multiple medicinal uses. It functions as an antioxidant by inhibiting the release of superoxide . It also has antithrombotic (anti-clotting) properties, which helps prevent platelets in the blood from forming blood clots, potentially reducing the risk of heart disease and stroke in humans . This compound has shown potential virucidal properties against a number of viruses . It has also been shown to attenuate the growth of certain cancer cell lines .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the E/Z ratio and yield of this compound depend on the polarity of the solvent system, reaction condition, and the type of fatty acids that are present during processing . The Z-isomer of this compound has a strong bioactivity compared to E-ajoene, while the E-isomer is more stable than the Z-isomer during storage .
Biochemical Analysis
Biochemical Properties
Ajoene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme glutamate-cysteine ligase (GCL), which this compound activates through the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway. This activation leads to increased glutathione (GSH) content, protecting cells from oxidative injury . This compound also covalently binds to vimentin, a protein involved in maintaining cell structure, disrupting the vimentin network and exerting anti-metastatic activity in cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In HepG2 cells and primary hepatocytes, this compound activates Nrf2, leading to increased expression of antioxidant enzymes and protection against oxidative stress . In cancer cells, this compound disrupts the vimentin network, inhibiting cell migration and invasion . Additionally, this compound has been shown to modulate the activity of certain caspases, peroxide production, and apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to reactive cysteines in target proteins through S-thiolation. This interaction disrupts the function of proteins such as vimentin, leading to the inhibition of cancer cell migration and invasion . This compound also activates the Nrf2 pathway by promoting the phosphorylation and nuclear accumulation of Nrf2, which in turn induces the expression of antioxidant enzymes . Furthermore, this compound inhibits protein prenylation, affecting the mevalonate pathway and reducing cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable and maintains its biological activity over extended periods. Studies have shown that this compound can cause a time-dependent increase in vimentin expression while inhibiting vimentin-dependent cell migration . Long-term exposure to this compound has been observed to modulate caspase activity, peroxide production, and apoptosis in cancer cells . Additionally, this compound’s stability in various solvents, including edible oils, contributes to its sustained biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of pulmonary infection, this compound treatment resulted in a significant reduction of infecting Pseudomonas aeruginosa compared to a non-treated control group . In another study, this compound was shown to inhibit platelet aggregation and prevent thrombocytopenia in dogs under extracorporeal circulation . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mevalonate pathway. It inhibits cholesterol biosynthesis by affecting 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase and late enzymatic steps of the mevalonate pathway . This compound also modulates the JAK/STAT3 and SMADs/FoxO signaling pathways, suppressing muscle-specific E3 ligases and reducing muscle atrophy in cancer cachexia . These interactions highlight this compound’s role in regulating metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. It has been shown to covalently bind to vimentin, affecting its localization and function . This compound’s ability to inhibit protein prenylation also suggests its involvement in the transport and distribution of prenylated proteins within cells . These interactions contribute to this compound’s accumulation and localization in specific cellular compartments.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with target proteins and post-translational modifications. It has been shown to covalently modify vimentin, leading to its accumulation and disruption of the vimentin filament network . This compound’s ability to activate the Nrf2 pathway also suggests its localization in the nucleus, where it promotes the expression of antioxidant enzymes . These targeting signals and modifications direct this compound to specific compartments, enhancing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Mequindox involves several key steps. The primary raw materials used are ortho-nitroaniline and acetylacetone. The synthesis process includes an oxidation reaction followed by a condensation reaction. The oxidation reaction is carried out using an oxidant, a dispersant, and a catalyst. The dispersant ensures a uniform solution, and the catalyst, often a KOH/eggshell compound, provides a slow-release effect, prolonging the catalyst’s action time .
Industrial Production Methods
In industrial settings, the production of Mequindox follows a similar synthetic route but on a larger scale. The process is optimized to enhance production efficiency and reduce costs. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Mequindox undergoes several types of chemical reactions, including reduction, hydroxylation, and carboxylation. These reactions are essential for its metabolism and biological activity .
Common Reagents and Conditions
Reduction: Commonly involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Hydroxylation: Typically carried out using hydroxylating agents like hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Major Products
The major products formed from these reactions include various hydroxylated and reduced metabolites. These metabolites are crucial for the compound’s biological activity and are often analyzed using advanced chromatographic techniques .
Scientific Research Applications
Mequindox has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of quinoxaline derivatives.
Biology: Investigated for its effects on bacterial DNA synthesis and its potential as an antibacterial agent.
Medicine: Explored for its potential use in treating bacterial infections in animals and its effects on animal growth and health.
Industry: Utilized in the livestock and poultry farming industry to prevent and treat bacterial infections, promote growth, and improve feed conversion rates .
Comparison with Similar Compounds
Mequindox shares structural and pharmacological properties with other quinoxaline-di-N-oxides derivatives such as carbadox, olaquindox, quinocetone, and cyadox. These compounds also exhibit antibacterial properties and are used in veterinary medicine. Mequindox is unique due to its specific molecular structure, which provides distinct metabolic pathways and biological activities .
Similar Compounds
- Carbadox
- Olaquindox
- Quinocetone
- Cyadox
Mequindox’s unique structure and properties make it a valuable compound in veterinary medicine and scientific research.
Properties
IUPAC Name |
(Z)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXELFRRANAOWSF-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSC=CCS(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSS/C=C\CS(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318564 | |
| Record name | (Z)-Ajoene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92285-00-2, 92285-01-3 | |
| Record name | (Z)-Ajoene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92285-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ajoene, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Ajoene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AJOENE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9XLK7547H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ajoene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033566 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ajoene interact with its targets within cells?
A1: this compound exerts its biological effects primarily by S-thiolation, a process where it forms a disulfide bond with cysteine residues on target proteins. [, , , ] This interaction can directly inhibit enzyme activity or disrupt protein-protein interactions, leading to downstream effects on various cellular pathways. [, , , ]
Q2: What are some of the known protein targets of this compound?
A2: Research has identified several protein targets of this compound, including:
- Protein Disulfide Isomerase (PDI): this compound S-thiolates PDI, a key enzyme involved in protein folding in the endoplasmic reticulum, leading to ER stress and ultimately cell death in cancer cells. []
- Glutathione Reductase (GR) and Trypanothione Reductase (TR): this compound acts as both an inhibitor and substrate for these enzymes, potentially contributing to oxidative stress within the cell. []
- Cyclooxygenase-2 (COX2): this compound can S-thiolate COX2, an enzyme involved in inflammation, thus contributing to its anti-inflammatory properties. []
- Signal Transducer and Activator of Transcription 3 (STAT3): this compound S-thiolates and inhibits STAT3, a transcription factor implicated in inflammation and cancer development. []
- Tubulin: this compound has been shown to interact with tubulin, leading to the disruption of microtubule assembly and cell cycle arrest. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C9H14OS3, and its molecular weight is 222.4 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: Yes, this compound's structure has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, ] These techniques provide detailed information about its structure and purity.
Q5: How stable is this compound under various conditions?
A5: this compound exists as two isomers, E-ajoene and Z-ajoene. While generally considered stable, their stability can be influenced by factors like temperature, pH, and exposure to light. [, ] Studies show that this compound remains relatively stable in mayonnaise even after a month of storage. []
Q6: Are there specific formulation strategies to enhance this compound's stability, solubility, or bioavailability?
A6: Research on optimizing this compound formulation is ongoing. Encapsulating this compound in nanoparticles or liposomes could potentially enhance its stability, solubility, and bioavailability. [] Additionally, structural modifications, like those explored for improved blood stability, hold promise for developing more effective this compound-based therapeutics. []
Q7: What analytical techniques are used to characterize and quantify this compound?
A7: High-Performance Liquid Chromatography (HPLC) is widely used to identify, separate, and quantify this compound isomers. [, , ] Thin Layer Chromatography (TLC) coupled with densitometry is another technique employed for this compound analysis, particularly in extraction and characterization studies. []
Q8: What are the main in vitro and in vivo effects of this compound reported in research?
A8: this compound exhibits a broad range of biological activities in both in vitro and in vivo settings, including:
- Anticancer activity: this compound inhibits the proliferation and induces apoptosis in various cancer cell lines, including leukemia, breast cancer, and esophageal cancer. [, , , ]
- Antimicrobial activity: It demonstrates activity against bacteria, fungi, and parasites. [, , , , ]
- Anti-inflammatory activity: this compound dampens inflammatory responses in macrophages by inhibiting pro-inflammatory cytokine production and modulating COX2 and STAT3 activity. []
- Antithrombotic activity: It inhibits platelet aggregation, potentially beneficial for preventing thrombosis. [, ]
Q9: Has this compound been tested in clinical trials for any specific conditions?
A9: Yes, small-scale clinical trials have investigated this compound's efficacy in treating:
- Tinea pedis (athlete's foot): this compound demonstrated promising results in treating tinea pedis, comparable to the antifungal drug terbinafine. [, ]
- Chromoblastomycosis: Topical this compound showed efficacy in treating this fungal infection, with the added benefit of causing less scarring compared to 5-fluorouracil. []
Q10: What is known about this compound's pharmacokinetics and pharmacodynamics (PK/PD)?
A10: While research on this compound's PK/PD is limited, studies using a Caco-2 cell monolayer model suggest that it is metabolized within cells and may not be easily transported across intestinal barriers. [] Further investigations are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Q11: Are there concerns about resistance development to this compound?
A11: While resistance to this compound itself has not been extensively studied, its mechanism of action, particularly its ability to target multiple pathways and proteins, might make it more challenging for resistance to develop compared to single-target drugs. [] Nevertheless, continuous monitoring for potential resistance mechanisms is crucial for its long-term therapeutic viability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




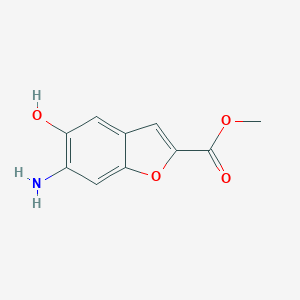
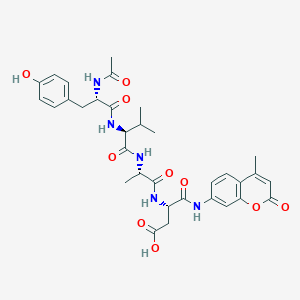
![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)




![tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate](/img/structure/B124916.png)
